Antibacterial agent 40

Physicochemical Properties Formulation Development Aqueous Solubility

Standard β-lactamase inhibitors lack potency against class D enzymes (e.g., OXA-type), limiting resistance mechanism studies. Antibacterial agent 40 (CAS 1817768-97-0) solves this with its diazabicyclooctane core and defined stereochemistry per WO2015159265A1. • Target: Potent class D serine β-lactamase inhibitor (non-interchangeable with other DBOs) • Application: Resistance mechanism deconvolution in Acinetobacter baumannii; SAR reference standard • Supply: High-purity material for combination therapy research with aztreonam or partner β-lactams

Molecular Formula C12H17N5O6S
Molecular Weight 359.36 g/mol
Cat. No. B13907610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 40
Molecular FormulaC12H17N5O6S
Molecular Weight359.36 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CC4CNC4
InChIInChI=1S/C12H17N5O6S/c18-12-16-6-8(17(12)23-24(19,20)21)1-2-9(16)11-15-14-10(22-11)3-7-4-13-5-7/h7-9,13H,1-6H2,(H,19,20,21)/t8-,9+/m1/s1
InChIKeyUKXQKDPNYXVESI-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 40: Procurement & Selection


Antibacterial agent 40 (CAS 1817768-97-0) is a synthetic small molecule belonging to the diazabicyclooctane (DBO) class of beta-lactamase inhibitors [1]. The compound is a potent inhibitor of Ambler class A and class C beta-lactamases, restoring the activity of partner beta-lactam antibiotics against resistant Gram-negative bacteria [2]. Its chemical structure features a unique (2S,5R)-2-(5-(azetidin-3-ylmethyl)-1,3,4-oxadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate core, with a molecular weight of 359.36 g/mol and a calculated LogP of -3.8, indicating high hydrophilicity [1]. This compound is a defined active pharmaceutical ingredient (API) from patent WO2015159265A1 (compound C), and its primary intended use is as a research tool in microbiology, drug discovery, and pharmacology [1].

β-Lactamase inhibition studies, including class D enzymes
Combination resistance research with partner β-lactams
DBO scaffold SAR and medicinal chemistry programs

Antibacterial Agent 40: Why Generics Fail


Within the diazabicyclooctane (DBO) class, compounds exhibit significant variability in their beta-lactamase inhibition profiles, physicochemical properties, and partner drug synergies, which directly impact their utility and efficacy in research and development. While DBO inhibitors share a common core mechanism, subtle structural differences can lead to dramatic changes in target enzyme specificity (e.g., differential activity against class D OXA carbapenemases [1]), aqueous solubility (e.g., LogP differences ), and in vivo pharmacokinetics [1]. Therefore, substituting one DBO for another without data verification can lead to erroneous conclusions in experiments and suboptimal formulation for development. The specific azetidinyl-oxadiazole moiety of Antibacterial agent 40 differentiates it from clinically approved analogs like avibactam and relebactam, and the available evidence suggests a unique combination of high hydrophilicity and a defined spectrum of enzyme inhibition, making it a distinct chemical entity for focused research [2].

Class D profile

Standard inhibitors like avibactam lack class D β-lactamase coverage; substituting may miss this target.

DBO scaffold specificity

Other DBO derivatives may differ in enzyme inhibition spectra or synergy performance.

Purity & characterization

Low-purity or uncharacterized batches can introduce confounding variables in sensitive assays.

Antibacterial Agent 40: Head-to-Head Evidence


Class D β-Lactamase Inhibition

The calculated partition coefficient (LogP) for Antibacterial agent 40 is -3.8, indicating significantly higher hydrophilicity compared to avibactam (LogP ~ -1.5) [1]. This class-level inference is based on reported values for the respective compounds in their free acid forms. The lower LogP for Antibacterial agent 40 suggests it possesses superior aqueous solubility and may present distinct formulation and biodistribution characteristics compared to its less polar DBO counterparts, such as avibactam and relebactam [2].

Class D inhibition profile
Class-level inference
Reported class D enzyme inhibition (patent family inference)
Supports differentiation from typical DBO inhibitors like avibactam
Proprietary data; confirm with direct enzyme assay
Physicochemical Properties Formulation Development Aqueous Solubility

β-Lactam Synergy Against Resistant Strains

As a member of the diazabicyclooctane (DBO) class, Antibacterial agent 40 is a potent inhibitor of Ambler class A and class C serine beta-lactamases [1]. This is a class-level inference supported by the known mechanism of action for DBO compounds, which form a stable, covalent adduct with the active-site serine of these enzymes [2]. While avibactam also inhibits class A and C enzymes, its activity against certain class D enzymes (e.g., Acinetobacter OXA) is limited [3]. The specific inhibition profile of Antibacterial agent 40 against a panel of clinically relevant beta-lactamases, including potential differences in class D enzyme inhibition compared to avibactam, represents a key area for further comparative study and a potential point of differentiation.

β-Lactam synergy
Class-level inference
Synergy with aztreonam claimed (patent WO2015159265A1)
Supports combination resistance-reversal research models
Validate synergy fold-reduction in target strains
Enzyme Inhibition Beta-Lactamase Mechanism of Action

Purity and Reproducibility

Antibacterial agent 40 features a unique azetidin-3-ylmethyl substituent on the 1,3,4-oxadiazole ring, a structural motif not present in avibactam (carboxamide), relebactam (piperidine-containing), or vaborbactam (boronic acid) [1][2]. This is a direct structural comparison of the chemical formulas. The presence of this heterocyclic moiety is a key differentiator within the DBO class, as such modifications are known to significantly influence beta-lactamase affinity, spectrum, and pharmacokinetic properties [3].

Purity & solubility
Data to verify
≥98% HPLC purity; LogP −3.8 (high water solubility)
Assures consistency in biological assays
Verify vendor CoA and solubility in your assay buffer
Chemical Structure Structure-Activity Relationship (SAR) Molecular Diversity

Antibacterial Agent 40: Application Scenarios


Resistance Mechanisms in Gram-Negative Pathogens

This compound is optimally utilized as a reference tool for inhibiting Ambler class A and class C beta-lactamases in vitro. Its use is supported by its DBO-class mechanism, which provides a high degree of specificity for these enzyme families [1]. Researchers can confidently employ Antibacterial agent 40 in enzymatic assays to characterize novel inhibitors or to define the resistance mechanisms of clinical isolates, as its spectrum of activity is distinct from that of beta-lactam-based inhibitors like clavulanic acid or tazobactam [2].

β-Lactam/Inhibitor Combination Therapies

The high hydrophilicity of Antibacterial agent 40, as indicated by its low LogP of -3.8, makes it a strong candidate for the development of aqueous formulations for in vivo studies . Its physicochemical profile may offer advantages over less soluble DBO inhibitors like vaborbactam or relebactam in preparing clear solutions for intravenous or intraperitoneal administration, simplifying experimental design and reducing reliance on complex co-solvent systems [3].

SAR Studies on DBO Scaffolds

Based on the patent disclosures, Antibacterial agent 40 is designed for combination therapy, exhibiting synergistic antibacterial activity when paired with partner beta-lactams like aztreonam against highly resistant bacterial strains [1]. It is an ideal tool compound for researchers investigating the efficacy of novel beta-lactam/beta-lactamase inhibitor (BL/BLI) combinations against multidrug-resistant Gram-negative pathogens, particularly Enterobacteriaceae that produce extended-spectrum beta-lactamases (ESBLs) and AmpC enzymes [4].

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The unique azetidinyl-oxadiazole substituent of Antibacterial agent 40 provides a novel structural scaffold for medicinal chemistry optimization . This compound serves as a valuable starting point for SAR campaigns aimed at identifying new DBO derivatives with improved potency, expanded enzyme inhibition profiles, or enhanced drug-like properties. Its structure is a direct comparator to clinically approved DBOs like avibactam and relebactam, allowing for the exploration of new chemical space within this important class [5].

Application
Selection Property
Validation Focus
Gram-negative resistance pathway studies
Class D β-lactamase inhibition profile
Enzyme inhibition assay context
β-Lactam/inhibitor combination research
Synergy with partner β-lactams
Checkboard or time-kill synergy endpoints
DBO scaffold SAR campaigns
Defined structure and purity reference
Analytical characterization consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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